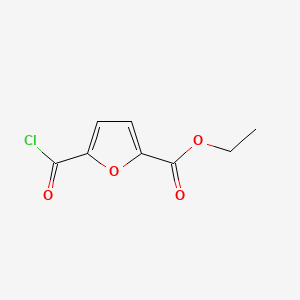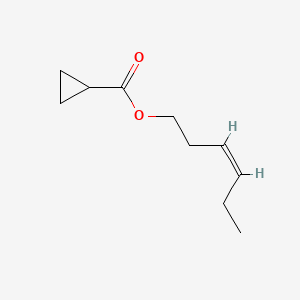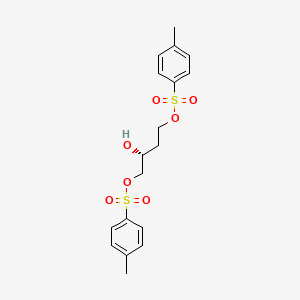
2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is a chemical compound with the molecular formula C26H43FO9 and a molecular weight of 518.62 g/mol . It is a derivative of D-mannopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are esterified with pivaloyl groups, and the anomeric hydroxyl group is replaced with a fluoride . This compound is typically a white to almost white powder or crystal .
Mechanism of Action
Target of Action
The primary target of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is the formation of N-glycosidic bonds . These bonds are crucial for the biological activity of certain antibiotics .
Mode of Action
The compound acts as a glycosyl donor in the formation of N-glycosidic bonds . It is proposed that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
The compound plays a significant role in the synthesis of glycopeptide antibiotics . The formation of N-glycosidic bonds, which the compound facilitates, is a critical step in these biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of N-glycosidic bonds . These bonds are essential for the biological activity of certain antibiotics , implying that the compound could potentially enhance the effectiveness of these antibiotics.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored at a temperature between 0-10°C to maintain its stability . It is also heat-sensitive , indicating that high temperatures could potentially affect its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of pivaloyl chloride and a base such as pyridine to esterify the hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The process would involve large-scale esterification and fluorination reactions under controlled conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The pivaloyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product would be D-mannopyranose with free hydroxyl groups at positions 2, 3, 4, and 6.
Scientific Research Applications
2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride: Similar structure but with acetyl groups instead of pivaloyl groups.
2,3,4,6-Tetra-O-benzoyl-D-mannopyranosyl Fluoride: Similar structure but with benzoyl groups instead of pivaloyl groups.
Uniqueness
2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is unique due to the presence of pivaloyl groups, which provide steric hindrance and increase the compound’s stability compared to its acetyl and benzoyl counterparts . This makes it particularly useful in reactions where stability and selectivity are crucial .
Properties
CAS No. |
187269-63-2 |
|---|---|
Molecular Formula |
C26H43FO9 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
YGQXZOVKBRJLJC-ZBRFXRBCSA-N |
SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Synonyms |
2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



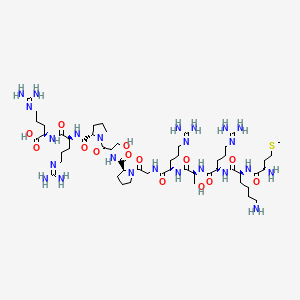
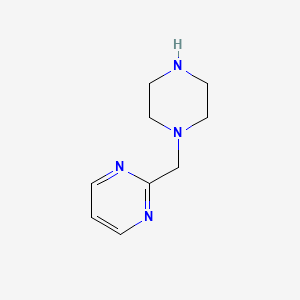
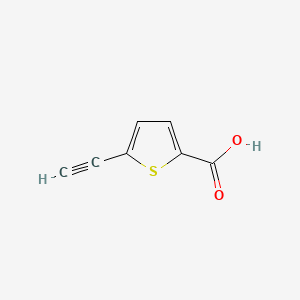
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B576031.png)
![4-[(Z)-prop-1-enyl]benzaldehyde](/img/structure/B576032.png)

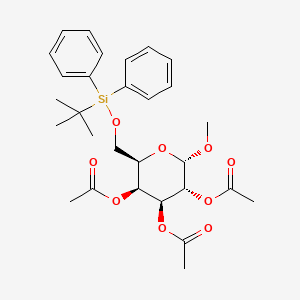
![Methyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B576038.png)
![2H-pyrido[2,3-f][1,2,3,5]tetrazepine](/img/structure/B576041.png)
